N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15ClN6O2 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activities
Research has explored the synthesis of novel compounds derived from related structures to N5-(4-chlorophenyl)-1,2,4-oxadiazole derivatives, demonstrating significant enzyme inhibition and antimicrobial activities. For instance, Bekircan et al. (2015) synthesized compounds showing substantial anti-lipase and anti-α-glucosidase activity, which could have implications for treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015). Jadhav et al. (2017) reported that their synthesized 1,2,3-triazole derivatives, related to the chemical structure , exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Anticancer Potential
Compounds structurally similar to N5-(4-chlorophenyl)-1,2,4-oxadiazole derivatives have been explored for their anticancer potential. Ravinaik et al. (2021) synthesized a series of compounds with reported moderate to excellent anticancer activity against various cancer cell lines, suggesting potential applications in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antitumor Properties
The antitumor properties of related compounds have been studied, as illustrated by Stevens et al. (1984), who investigated the synthesis and chemistry of imidazo-tetrazines, showing curative activity against certain leukemia types (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds structurally related to N5-(4-chlorophenyl)-1,2,4-oxadiazole have been a focus of research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that showed good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Drug Discovery and Pharmacological Studies
In the context of drug discovery, research has been conducted on compounds with similar structures to N5-(4-chlorophenyl)-1,2,4-oxadiazole. Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance in their drug discovery program, offering insights into the metabolic fate and excretion balance of related compounds, which is crucial for pharmaceutical development (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c1-12-2-4-13(5-3-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOZYDMECPCOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.